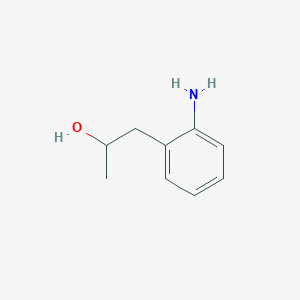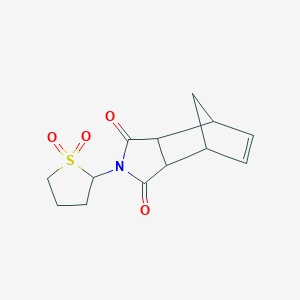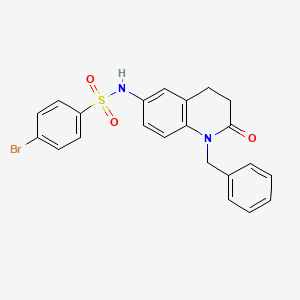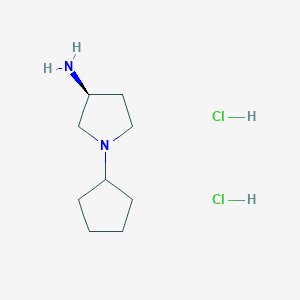
1-(2-Aminofenil)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminophenyl)propan-2-ol is an organic compound that belongs to the class of phenylpropanolamines It features a phenyl ring substituted with an amino group at the second position and a hydroxyl group at the second carbon of the propyl chain
Aplicaciones Científicas De Investigación
1-(2-Aminophenyl)propan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals, including optical brighteners and pigments.
Mecanismo De Acción
Target of Action
It’s known that amines are intermediates and products of great importance for chemical and life science applications .
Mode of Action
The compound undergoes a transformation reaction at 200 °C under argon pressure . A range of catalysts was applied including carbon, titania and zeolite supported Ru, Pd, Pt, Rh, and Ir, as well as metal-free zeolites . The highest conversion was obtained with H-Beta-150 and H-Beta-25 and the highest selectivity to 2-methylindoline was achieved with 0.3 % Ir–H-Beta-150 and H-Beta-25 .
Biochemical Pathways
The compound is involved in the hydrogen borrowing reaction with alcohols, an environmentally friendly alternative for the synthesis of secondary amines . The first step is the removal of hydrogen from the alcohol by the catalyst to form an aldehyde, after which the amine reacts with the aldehyde forming an imine and water, and finally, hydrogen is returned by the catalyst to the imine resulting in an amine .
Pharmacokinetics
The compound’s boiling point and density are known, which could potentially impact its bioavailability .
Result of Action
The dehydrogenation-cyclization and hydrogen borrowing of 1-(2-Aminophenyl)propan-2-ol lead to the formation of 2-methylindole and 2-methylindoline . Both products are known to be used as intermediates for synthesizing pharmaceuticals, and can also be applied for the synthesis of dyes, pigments, and optical brighteners .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-2-ol using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Another method involves the reductive amination of 2-acetylphenylamine with formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods: In industrial settings, the production of 1-(2-Aminophenyl)propan-2-ol often involves catalytic hydrogenation processes. These processes utilize supported noble metal catalysts, such as palladium on carbon, to achieve high yields and selectivity. The reaction conditions are optimized to ensure efficient conversion and minimal by-product formation.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in precursor compounds can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Comparación Con Compuestos Similares
1-(2-Aminophenyl)propan-2-ol can be compared with similar compounds such as:
Phenylpropanolamine: Similar structure but lacks the amino group at the second position.
2-Aminophenol: Contains an amino group on the phenyl ring but lacks the propanol side chain.
2-Phenylpropanol: Lacks the amino group on the phenyl ring.
Uniqueness: 1-(2-Aminophenyl)propan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in synthesis and research.
Propiedades
IUPAC Name |
1-(2-aminophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQBIKFTBHLHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2423575.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one](/img/structure/B2423576.png)
![1-[(3S,4S)-4-(Phenylmethoxycarbonylaminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2423578.png)
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2423583.png)
![5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one](/img/structure/B2423584.png)

![diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate](/img/structure/B2423586.png)

![3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2423590.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2423592.png)

![6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2423595.png)
![1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2423596.png)

